molecular formula C38H44N2O6+2 B1194241 Tubocurare

Tubocurare

Cat. No. B1194241
M. Wt: 624.8 g/mol
InChI Key: PXXYOLIWFSWZNP-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

A neuromuscular blocker and active ingredient in CURARE;  plant based alkaloid of Menispermaceae.

Scientific Research Applications

1. Neuronal Development and Survival

Tubocurare has been studied for its impact on neuronal development. In chick embryos, tubocurare treatment prevented the naturally occurring neuron death and induced significant nuclear hypertrophy within the trigeminal motoneuron pool. This suggests that tubocurare can influence neuronal survival and development in certain conditions (Arens & Straznicky, 2004).

2. Neuromuscular Junction Mechanisms

Studies have explored how tubocurare interacts with the neuromuscular junction. For example, it has been shown to have a blocking action similar to that of other compounds like decamethonium, affecting the synaptic transmission at the neuromuscular junction (Philippot & Dallemagne, 1952).

3. Cholinesterase Inhibition

Tubocurare's inhibitory effect on cholinesterase activity has been studied, revealing competitive and reversible inhibition. This provides insights into its biochemical interactions and potential therapeutic applications (Hasson & Liepin, 1963).

4. Neurophysiological Studies

Research has also investigated the effects of tubocurare on brain electrical activity. Experiments on cats, for instance, have shown that tubocurarine can alter electrical activity in both sensory and motor areas of the cerebrum (Cooke & Snider, 1953).

properties

Product Name

Tubocurare

Molecular Formula

C38H44N2O6+2

Molecular Weight

624.8 g/mol

IUPAC Name

10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol

InChI

InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2

InChI Key

PXXYOLIWFSWZNP-UHFFFAOYSA-P

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C

synonyms

d-Tubocurare
d-Tubocurarine
Tubocurare
Tubocurarine
Tubocurarine Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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